molecular formula C11H9NO5 B14324022 5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid CAS No. 105183-12-8

5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid

Cat. No.: B14324022
CAS No.: 105183-12-8
M. Wt: 235.19 g/mol
InChI Key: FSKNPYDXQCTIBO-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid is an organic compound characterized by the presence of a hydroxy group, a nitro group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(4-Oxo-3-nitrophenyl)penta-2,4-dienoic acid.

    Reduction: Formation of 5-(4-Hydroxy-3-aminophenyl)penta-2,4-dienoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The conjugated diene system can also undergo reactions that generate reactive intermediates, which may contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the conjugated diene system.

    5-(4-Methoxy-3-nitrophenyl)penta-2,4-dienoic acid: Similar but with a methoxy group instead of a hydroxy group.

    5-(4-Amino-3-nitrophenyl)penta-2,4-dienoic acid: Similar but with an amino group instead of a hydroxy group.

Uniqueness

5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid is unique due to the presence of both a hydroxy and a nitro group on the phenyl ring, along with a conjugated diene system

Properties

CAS No.

105183-12-8

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

5-(4-hydroxy-3-nitrophenyl)penta-2,4-dienoic acid

InChI

InChI=1S/C11H9NO5/c13-10-6-5-8(7-9(10)12(16)17)3-1-2-4-11(14)15/h1-7,13H,(H,14,15)

InChI Key

FSKNPYDXQCTIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC=CC(=O)O)[N+](=O)[O-])O

Origin of Product

United States

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